molecular formula C7H9FN2O3S B2449848 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride CAS No. 2138390-74-4

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride

Cat. No. B2449848
CAS RN: 2138390-74-4
M. Wt: 220.22
InChI Key: CQKDETLRISOMJZ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride, also known as OPSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. OPSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes.

Mechanism of Action

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride acts as a covalent inhibitor of serine proteases by forming a stable complex with the active site of the enzyme. The sulfonyl fluoride group of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride reacts with the serine residue in the active site of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from carrying out its catalytic function, thereby inhibiting its activity.
Biochemical and Physiological Effects:
1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride has been shown to have a broad spectrum of inhibitory activity against serine proteases. It has been used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride has also been shown to inhibit the growth of cancer cells by targeting serine proteases that play a role in tumor progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride in lab experiments is its high potency and selectivity towards serine proteases. This allows for the specific inhibition of target enzymes without affecting other enzymes in the system. However, 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride is highly reactive and can react with other nucleophiles in the system, leading to non-specific inhibition. Additionally, 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride is sensitive to hydrolysis and can degrade over time, leading to decreased potency.

Future Directions

There are several future directions for the use of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride in biochemical research. One area of interest is the development of new serine protease inhibitors based on the structure of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride. This could lead to the discovery of new inhibitors with improved potency and selectivity. Another area of interest is the use of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride in the development of new cancer therapies. By targeting serine proteases that play a role in tumor progression, 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride could be used to develop new drugs that inhibit cancer cell growth. Finally, 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride could be used to study the role of serine proteases in other biological processes such as immune response and wound healing.

Synthesis Methods

The synthesis of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride involves the reaction of pyrazole-4-sulfonyl chloride with oxetane in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to obtain 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride. This synthetic method has been optimized to yield high purity and high yield of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride.

Scientific Research Applications

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride has been extensively used as a research tool to investigate the role of serine proteases in various biological processes. It has been shown to inhibit the activity of several serine proteases such as trypsin, chymotrypsin, and thrombin. 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride has also been used to study the mechanism of action of serine proteases and their inhibitors.

properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDETLRISOMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride

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